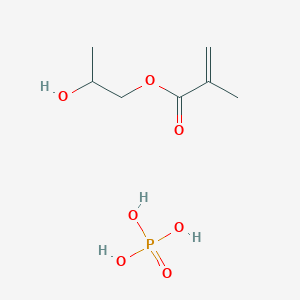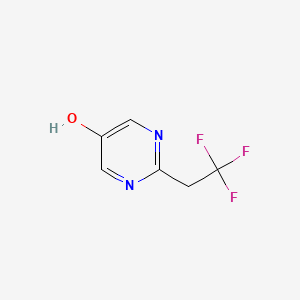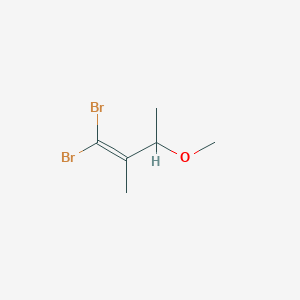
N-(3-Cyanobenzoyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyanobenzoyl)glycine is a chemical compound with the molecular formula C10H8N2O3. It is also known as 2-[(3-cyanobenzoyl)amino]acetic acid. This compound is characterized by the presence of a cyanobenzoyl group attached to the glycine molecule. It has a molecular weight of 204.18 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanobenzoyl)glycine typically involves the reaction of 3-cyanobenzoyl chloride with glycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Cyanobenzoyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanobenzoyl group to an amine group.
Substitution: The compound can undergo substitution reactions where the cyanobenzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
N-(3-Cyanobenzoyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Cyanobenzoyl)glycine involves its interaction with specific molecular targets. The cyanobenzoyl group can interact with enzymes and receptors, modulating their activity. The glycine moiety can also participate in biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanobenzoyl chloride: A precursor in the synthesis of N-(3-Cyanobenzoyl)glycine.
3-Cyanobenzoic acid: Another compound with a cyanobenzoyl group but lacking the glycine moiety.
Uniqueness
This compound is unique due to the presence of both the cyanobenzoyl and glycine groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
99290-63-8 |
|---|---|
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2-[(3-cyanobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-7-2-1-3-8(4-7)10(15)12-6-9(13)14/h1-4H,6H2,(H,12,15)(H,13,14) |
Clé InChI |
GLBIQDHSPREUHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)NCC(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-3-[(Diphenylmethyl)imino]butan-2-one](/img/structure/B14344951.png)





![4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one](/img/structure/B14344974.png)
![Ethyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B14344975.png)

![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
![Nonanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14344998.png)
![1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine](/img/structure/B14345005.png)

